molecular formula C17H14ClNO4 B10997377 5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B10997377
M. Wt: 331.7 g/mol
InChI Key: ANJGOZONZRWMMP-UHFFFAOYSA-N
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Description

The compound 5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a substituted indol-2-one derivative characterized by a 5-chloro substituent on the indole ring, a hydroxyl group at position 3, and a 2-(2-methoxyphenyl)-2-oxoethyl side chain. The methoxy and chloro groups may influence lipophilicity and electronic properties, impacting binding affinity and metabolic stability .

Properties

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one

InChI

InChI=1S/C17H14ClNO4/c1-23-15-5-3-2-4-11(15)14(20)9-17(22)12-8-10(18)6-7-13(12)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21)

InChI Key

ANJGOZONZRWMMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Reactions

The synthesis typically begins with 5-chloro-1H-indole-2,3-dione, a commercially available precursor. In a procedure adapted from WO 95/18105, this compound reacts with 2-methoxyphenylmagnesium bromide under inert conditions (argon atmosphere) in tetrahydrofuran (THF) at 0°C to room temperature. The Grignard reagent attacks the carbonyl group of the indole-2,3-dione, forming a tertiary alcohol intermediate.

Reaction Conditions :

  • Solvent: THF

  • Temperature: 0°C to room temperature

  • Yield: ~70–80% (crude product)

Intermediate Functionalization

The tertiary alcohol intermediate undergoes further functionalization via nucleophilic substitution. For example, treatment with chloral hydrate and hydroxylamine in acetone at reflux (56°C) introduces the oxoethyl group. This step requires careful pH control (maintained at 4–5 using acetic acid) to prevent side reactions.

Key Data :

ParameterValue
Reaction Time6–8 hours
Isolated Yield65%
Purity (HPLC)≥95%

Final Cyclization and Purification

Cyclization to form the indol-2-one core is achieved using potassium carbonate in dimethylformamide (DMF) at 80°C. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Green Chemistry Approaches

Water as a Solvent

A patent (US8933248B2) describes an eco-friendly method using water as the solvent, eliminating the need for hazardous organic solvents. The Henry reaction between 5-chloro-1H-indole-2,3-dione and 2-methoxyphenylacetaldehyde is catalyzed by sodium bicarbonate at room temperature.

Advantages :

  • Reduced environmental impact

  • Simplified workup (no distillation required)

  • Yield: 85–90%

Catalyst-Free Synthesis

The same patent reports a catalyst-free variant where the reaction proceeds via in situ enolate formation. This method avoids metal catalysts, reducing costs and toxicity.

Reaction Profile :

  • Solvent: Water

  • Temperature: 25°C

  • Time: 24 hours

  • Yield: 78%

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

A patent (JP2008050354A) details the use of palladium(II) acetate to facilitate coupling between 5-chloroindole intermediates and 2-methoxyphenylacetyl chloride. This method improves regioselectivity and reduces byproduct formation.

Optimized Conditions :

ParameterValue
Catalyst Loading5 mol%
LigandTriphenylphosphine
SolventToluene
Yield92%

Enzymatic Hydroxylation

Recent advances employ cytochrome P450 enzymes to introduce the hydroxyl group stereoselectively. This biocatalytic approach achieves >99% enantiomeric excess (ee) but requires specialized equipment.

Purification and Characterization

Chromatographic Techniques

Final purification typically involves a combination of flash chromatography and recrystallization. Ethanol/water mixtures (7:3) are optimal for recrystallization, yielding needle-like crystals with 99% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.30 (m, 4H), 5.21 (s, 1H), 3.89 (s, 3H).

  • IR (KBr): 3280 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C aromatic).

Challenges and Optimization Strategies

Stereochemical Control

The tertiary alcohol center at position 3 introduces stereochemical complexity. Diastereomeric ratios (dr) vary from 1:1 to 4:1 depending on the solvent polarity. Polar aprotic solvents (e.g., DMF) favor the desired (R)-isomer.

Byproduct Mitigation

Common byproducts include dechlorinated derivatives and over-oxidized ketones. These are minimized by:

  • Strict temperature control (<50°C)

  • Use of radical scavengers (e.g., BHT)

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow reactor system reduces reaction time from 24 hours to 2 hours. Key parameters:

  • Residence time: 10 minutes

  • Temperature: 100°C

  • Yield: 88%

Cost Analysis

ComponentCost per Kilogram (USD)
Starting Materials450
Catalysts120
Solvents80
Total650

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

    Reduction: Reduction reactions could modify the indole ring or other functional groups.

    Substitution: Substituents (such as chlorine and methoxy) can participate in substitution reactions.

Common Reagents and Conditions::

    Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).

    Hydroxylation: Hydroxylating agents (e.g., sodium hydroxide, hydrogen peroxide).

    Methylation: Methylation reagents (e.g., dimethyl sulfate, methyl iodide).

Major Products::
  • The major products depend on reaction conditions and regioselectivity.
  • Potential products include chlorinated, hydroxylated, and methoxylated derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that compounds similar to 5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one exhibit promising anticancer properties. For instance, derivatives containing indole structures have been shown to inhibit the proliferation of cancer cells in vitro. The presence of electron-withdrawing groups such as chlorine and methoxy on the phenyl ring enhances their cytotoxic activity against various cancer cell lines .

Case Study:
A study demonstrated that a related indole compound significantly reduced cell viability in human glioblastoma and melanoma cell lines, suggesting that modifications to the indole structure can lead to enhanced anticancer efficacy .

2. Anticonvulsant Properties
Another area of interest is the anticonvulsant potential of indole derivatives. Research has shown that certain modifications can lead to compounds with effective anticonvulsant activity, which may be attributed to their ability to modulate neurotransmitter systems .

Case Study:
In a comparative study, several indole derivatives were evaluated for their anticonvulsant effects in animal models. The results indicated that specific substitutions on the indole ring significantly increased protective effects against seizures .

Summary Table of Applications

Application Area Description References
Anticancer ActivityInhibits proliferation in cancer cell lines; effectiveness linked to molecular structure modifications
Anticonvulsant PropertiesModulates neurotransmitter systems; potential for treating epilepsy
Mechanism of ActionInteracts with nicotinic acetylcholine receptors; affects cell cycle regulation

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with cellular targets.
  • Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one ()
  • Structure : Replaces the 5-chloro and 2-methoxyphenyl groups with 5-bromo and phenyl.
  • Properties: Higher molecular weight (391.17 g/mol vs. ~385 g/mol estimated for the target compound) due to bromine.
  • Activity : Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .
5-Chloro-3,3-dimethyl-1,3-dihydro-2H-indol-2-one ()
  • Structure : Retains the 5-chloro substituent but replaces the hydroxyl and oxoethyl groups with a dimethyl moiety.
  • Properties: Simplified structure (MW 195.65 g/mol) with increased steric hindrance from the dimethyl group.

Substituent-Modified Analogues

5-Bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one ()
  • Structure : Substitutes 5-chloro with bromine and 2-methoxyphenyl with 3-nitrophenyl.
  • Properties : Nitro group introduces strong electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature. Higher polarity may reduce membrane permeability compared to the target compound .
(3Z)-5-Chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one ()
  • Structure : Features a fluoro substituent and ethylidene linkage instead of hydroxyl.
  • Properties: The fluoro group enhances electronegativity and metabolic stability.

Pyridinium-Based Analogues

1-[2-(2-Methoxyphenyl)-2-oxoethyl]-4-{1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium dibromide (4b, )
  • Structure : Shares the 2-methoxyphenyl-2-oxoethyl group but replaces indol-2-one with a pyridinium core.
  • Properties : Dibromide salt (MW 642.38 g/mol) increases water solubility. The cationic pyridinium structure enhances electrostatic interactions but may limit blood-brain barrier penetration .

Comparative Analysis Table

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Properties Biological Relevance
Target Compound Indol-2-one 5-Cl, 3-OH, 2-(2-MeO-Ph)-CO-CH2 ~385 (estimated) Moderate lipophilicity, H-bond donor Potential enzyme inhibition
5-Bromo-3-hydroxy-3-(Ph-CO-CH2) () Indol-2-one 5-Br, 3-OH, 2-Ph-CO-CH2 391.17 High hydrophobicity, Br steric effects Cytotoxicity candidate
5-Cl-3,3-dimethyl () Indol-2-one 5-Cl, 3,3-dimethyl 195.65 Low solubility, steric hindrance Structural simplicity
4b Pyridinium () Pyridinium 2-(2-MeO-Ph)-CO-CH2 (bis-substituted) 642.38 High solubility, cationic Ionic interaction emphasis

Biological Activity

5-Chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one (CAS No. 690688-22-3) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the synthesis, biological activity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C17H14ClNO4
  • Molecular Weight : 331.75 g/mol
  • Boiling Point : 571.5 ± 50.0 °C (predicted)
  • Density : 1.385 ± 0.06 g/cm³ (predicted)
  • pKa : 11.00 ± 0.20 (predicted) .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the compound's ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The most potent derivatives showed IC50 values comparable to established inhibitors like osimertinib .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction :
    • The compound has been shown to increase the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2, promoting apoptosis in cancer cells .
  • Enzyme Inhibition :
    • It exhibits inhibitory effects on key enzymes involved in cancer progression, including tyrosinase and EGFR, with studies reporting mixed-type inhibition mechanisms .
  • Neuroprotective Properties :
    • Some derivatives have demonstrated neuroprotective effects by inhibiting neuroinflammation and oxidative stress pathways, suggesting potential applications in neurodegenerative diseases .

Study 1: EGFR Inhibition

A recent study synthesized various derivatives of the compound and evaluated their effects on EGFR T790M mutation, a common resistance mechanism in lung cancer treatments. The most active compounds showed IC50 values as low as 9.5 nM, indicating strong inhibitory potential .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective activity of related compounds against Aβ-induced neurotoxicity in SH-SY5Y cells. The results indicated significant reductions in ROS production and improved cell viability at concentrations up to 50 μM .

Data Table: Biological Activity Overview

Activity TypeEffectReference
AntiproliferativeIC50 against EGFR T790M: 9.5 nM
Apoptosis InductionIncreased caspase-3 levels
Enzyme InhibitionMixed-type inhibition of tyrosinase
NeuroprotectionReduced ROS production

Q & A

Q. Yield Optimization Strategies :

ConditionCatalyst/SolventTemperatureYield (%)
Step 1H₂SO₄ (cat.), EtOHReflux60-70
Step 2NCS, DMF0–25°C75-85
Step 3AlCl₃, CH₂Cl₂40°C50-60

Purification via column chromatography (silica gel, hexane/EtOAc) improves purity .

Basic: How can the stereochemistry and crystal structure of this compound be confirmed?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals in slow evaporation of DCM/hexane. Resolve the structure with an R factor < 0.05 (e.g., C–C bond length precision: ±0.002 Å) .
  • NMR Analysis : Use NOESY to confirm spatial proximity of substituents (e.g., 3-hydroxy and 2-oxoethyl groups) .

Q. Example Crystallographic Data :

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.2, 12.5, 15.8
β (°)102.3
R Factor0.041

Basic: What in vitro assays are suitable for evaluating its bioactivity?

Q. Methodological Answer :

  • Receptor Binding Assays : Use CHO cells expressing human V1b receptors. Measure Ca²⁺ flux via fluorescent dyes (e.g., Fluo-4) to quantify antagonism .
  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using agar dilution (MIC determination) .

Q. Bioactivity Data :

Assay TypeIC₅₀/MICReference
V1b Antagonism3 nM
Antifungal12.5 µg/mL

Advanced: How can contradictions in pharmacological data (e.g., receptor selectivity vs. off-target effects) be resolved?

Q. Methodological Answer :

  • Cross-Receptor Profiling : Screen against a panel of 50+ receptors (e.g., V1a, V2, oxytocin) using radioligand displacement assays .
  • Computational Docking : Use AutoDock Vina to model ligand-receptor interactions and identify key binding residues (e.g., Tyr¹¹⁰ in V1b) .
  • In Vivo Validation : Compare plasma corticotropin levels in stressed vs. non-stressed rodent models to confirm target specificity .

Advanced: What strategies improve synthetic yield under varying reaction conditions?

Q. Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for chlorination; DMF increases yield by 15% over DCM .
  • Catalyst Optimization : Replace AlCl₃ with FeCl₃ in Friedel-Crafts steps to reduce side products (yield increase: 50% → 65%) .
  • Microwave-Assisted Synthesis : Reduce Step 3 reaction time from 12h to 2h (yield: 60% → 70%) .

Advanced: How can stability under stress conditions (e.g., pH, temperature) be assessed?

Q. Methodological Answer :

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24h. Monitor degradation via HPLC .
    • Oxidative Stress : Treat with 3% H₂O₂, analyze by LC-MS for peroxide adducts .

Q. Stability Profile :

ConditionDegradation (%)
pH 220
pH 1035
3% H₂O₂50

Advanced: What computational methods predict receptor-ligand interactions for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand binding to V1b receptors over 100 ns using GROMACS. Analyze hydrogen bonding with Tyr¹¹⁰ and hydrophobic interactions with Phe³⁰⁶ .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with IC₅₀ values .

Advanced: How can metabolites be identified in pharmacokinetic studies?

Q. Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat). Detect phase I metabolites (hydroxylation, dechlorination) via UPLC-QTOF-MS .
  • In Vivo Sampling : Collect plasma/bile from dosed rodents. Identify glucuronide conjugates using enzymatic hydrolysis (β-glucuronidase) .

Q. Key Metabolites :

Metabolitem/zPathway
Hydroxylated389CYP3A4
Dechlorinated354CYP2D6

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